methyl 4-(N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate is a complex organic compound featuring a benzoate ester, a sulfonamide group, and a thiophene ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells (MT-4) .
Biochemical Pathways
Compounds with similar structures, such as thiazole derivatives, have been found to affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that it may have potential therapeutic effects in various conditions, including viral infections, inflammation, cancer, and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as methyl 4-aminobenzoate, thiophene-2-carboxaldehyde, and 4-nitrophenylsulfonyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize yield and purity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Antimicrobial Agents: Potential use in developing new antimicrobial agents.
Cancer Research: Studied for its cytotoxic effects on cancer cells.
Industry
Materials Science: Used in the development of new materials with specific electronic properties.
Polymer Chemistry: Incorporated into polymers to modify their properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(4-(2-oxo-2-((furan-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate: Similar structure but with a furan ring instead of thiophene.
Methyl 4-(N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate: Contains a pyridine ring, offering different electronic properties.
Uniqueness
Thiophene Ring: Provides unique electronic properties and reactivity compared to furan and pyridine analogs.
Sulfonamide Group: Enhances biological activity through enzyme inhibition.
This compound’s unique combination of functional groups and structural features makes it a versatile molecule for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 4-[[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-28-21(25)16-6-10-19(11-7-16)30(26,27)23-17-8-4-15(5-9-17)13-20(24)22-14-18-3-2-12-29-18/h2-12,23H,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELRJKRZQLMTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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